(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine

Description

Significance of Chirality in Fluorinated Amine Chemistry

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. mdpi.comresearchgate.net Biological systems, such as enzymes and receptors, are inherently chiral and thus often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. mdpi.comresearchgate.net This enantioselectivity means that one enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer). mdpi.comnih.gov

In the context of fluorinated amines, chirality is crucial as it dictates the three-dimensional arrangement of the atoms, including the influential fluorine atoms. This specific spatial orientation affects how the molecule interacts with its biological target. nih.gov Consequently, controlling the enantiomeric purity of chiral fluorinated amines is a critical aspect of medicinal chemistry to improve a drug's safety and efficacy profile. mdpi.comresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to understand the properties of individual stereoisomers in drug development. nih.govrsc.org

The introduction of fluorine can alter the basicity (pKa) of the neighboring amine group and increase the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The stereochemical identity of an α-trifluoromethyl amine, for example, can have significant consequences on the potency and other molecular properties of a drug candidate. nih.gov

Contextualizing (R)-1,1,1-Trifluoro-4-methyl-2-pentylamine within the Class of Chiral Trifluoromethyl Amines

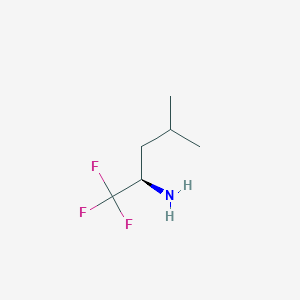

This compound belongs to the class of chiral α-trifluoromethyl amines. Its structure is characterized by a stereogenic center at the second carbon, bonded to an amine group, a trifluoromethyl (CF3) group, a hydrogen atom, and an isobutyl group. The "(R)" designation specifies the absolute configuration of this stereocenter.

The key structural features of this molecule—the chiral amine and the trifluoromethyl group—position it as a valuable building block in medicinal chemistry. The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to block metabolic degradation at that site, enhance lipophilicity, and potentially participate in hydrogen bonding. nih.gov These alterations can improve a drug's potency, selectivity, and pharmacokinetic profile. nih.gov As a chiral amine, this compound provides a scaffold for constructing more complex molecules where a specific three-dimensional orientation is required for biological activity.

Below is a table detailing the basic properties of the compound and its non-fluorinated analog.

| Property | This compound | 4-methyl-2-pentanamine |

| Molecular Formula | C6H12F3N | C6H15N nist.gov |

| Molecular Weight | 155.16 g/mol | 101.19 g/mol nist.govchemeo.com |

| Key Structural Features | Chiral center at C2, Trifluoromethyl group (CF3) at C1, Isobutyl group | Chiral center at C2, Isobutyl group |

| CAS Number | Not explicitly found | 108-09-8 nist.govchemeo.com |

Data for the specific (R)-enantiomer of 1,1,1-Trifluoro-4-methyl-2-pentylamine is limited in publicly available databases. Properties are based on its chemical structure.

Historical Development and Current Trends in Asymmetric Fluorinated Amine Synthesis

The synthesis of organofluorine compounds dates back to the 19th century, with Alexander Borodin reporting the first nucleophilic replacement of a halogen with fluoride (B91410) in 1862. nih.gov However, the development of methods for the stereoselective synthesis of chiral fluorinated compounds, particularly amines, is a more recent and rapidly evolving field. nih.gov

Historically, the lack of safe and easy-to-handle fluorinating reagents posed a significant challenge. researchgate.net Early attempts to use elemental fluorine often resulted in uncontrolled reactions and decomposition. nih.gov The development of milder electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), marked a turning point, enabling the development of catalytic asymmetric fluorination methods. researchgate.net

Key Historical and Modern Synthetic Strategies:

Diastereoselective Methods: Early approaches often relied on the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Chiral sulfinyl auxiliaries, for instance, have been successfully used for the asymmetric preparation of fluorinated amines and amino acids. nih.govbioorganica.com.ua

Catalytic Enantioselective Methods: The development of chiral catalysts has been pivotal. This includes organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been used to catalyze the enantioselective fluorination of various carbonyl compounds, which are precursors to fluorinated amines. brandeis.edubuchler-gmbh.com

Transition-Metal Catalysis: Chiral transition-metal complexes are used to catalyze reactions like the asymmetric hydrogenation of fluorinated imines or the insertion of carbenoids into N-H bonds. nih.govacs.org

Biocatalysis: Enzymes, such as amine transaminases (ATAs) and imine reductases (IREDs), are increasingly used for the synthesis of chiral amines, including fluoroamines, offering high enantioselectivity under mild conditions. whiterose.ac.uk

Nucleophilic Fluorination: While electrophilic fluorination has been dominant, there is growing interest in using nucleophilic fluoride sources due to their cost-effectiveness and stability. nih.gov Recent advancements have shown that reagents like boron trifluoride etherate (BF3·Et2O) can be used in catalytic asymmetric nucleophilic fluorinations. nih.gov

Current trends focus on developing more efficient, selective, and sustainable synthetic methods. This includes designing novel chiral catalysts, expanding the substrate scope of existing methods, and utilizing biocatalytic approaches to access optically active fluorinated amines with high purity. nih.govacs.orgwhiterose.ac.uk The synthesis of α-trifluoromethyl amines bearing alkyl groups at the stereogenic center remains an important area of research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-4-methylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOQBNXIHMNHE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679327 | |

| Record name | (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242338-97-1 | |

| Record name | (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Stereochemical Control in R 1,1,1 Trifluoro 4 Methyl 2 Pentylamine Synthesis

Elucidation of Reaction Pathways for Asymmetric Formation of Trifluoromethyl Amines

The asymmetric synthesis of α-trifluoromethyl amines is pursued through several strategic reaction pathways. A prevalent method is the catalytic enantioselective reduction of trifluoromethyl-substituted imines, which directly yields the desired chiral amine. nih.gov Another major pathway involves the addition of various carbon-based nucleophiles to trifluoromethyl imines, a versatile method that allows for the construction of both α-secondary and α-tertiary amines. nih.gov

More innovative approaches include the catalytic enantioselective isomerization of trifluoromethyl imines into their corresponding enamines via a 1,3-proton shift. nih.gov This organocatalytic method has proven effective for a broad range of both aromatic and aliphatic trifluoromethyl imines, representing a significant advancement in the field. nih.gov Biocatalytic strategies have also emerged as powerful tools. Engineered enzymes, such as variants of cytochrome c, can catalyze the asymmetric N–H bond insertion of amines into α-trifluoromethyl diazoesters, offering high yields and excellent enantioselectivity for a variety of aryl amines. nih.govacs.org

Recent developments have also explored novel cross-coupling reactions. For instance, a modular approach using a lithium bromide-mediated cross-coupling between organozinc reagents and α-chloro trifluoromethyl amines has been reported, accommodating various alkyl and aryl zinc reagents to produce a diverse array of α-trifluoromethyl amines in high yields. researchgate.net These varied pathways provide a robust toolkit for synthetic chemists to access optically active trifluoromethylated amines. nih.gov

Origin of Enantioselectivity: Analysis of Transition States and Intermediates

The origin of enantioselectivity in these synthetic pathways is a subject of detailed mechanistic investigation, often involving computational studies. In biocatalytic systems, the stereochemical outcome is dictated by the precise arrangement of the substrate within the enzyme's chiral active site. acs.org For example, in the N-H insertion reaction catalyzed by an engineered cytochrome c, molecular modeling and DFT calculations have shown that the preferred enantiomer is formed because the transition state leading to it is stabilized by favorable interactions with specific amino acid residues (e.g., Arg62, Glu60, and Thr50), while the transition state for the competing enantiomer is destabilized by steric clashes. nih.govacs.org

In metal-catalyzed and organocatalytic reactions, the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the imine or an intermediate species. acs.org For the reduction of ketimines, the stereoisomerism (E/Z) of the imine starting material can be critical, as different isomers may lead to opposite enantiomers of the product amine. nih.gov In catalytic isomerization reactions, the chiral catalyst, such as a cinchona alkaloid derivative, facilitates a proton transfer where the transition state geometry is controlled by non-covalent interactions between the catalyst and the substrate, thereby directing the approach of the proton to a specific face of the enamine intermediate. nih.gov The analysis of these transient states and intermediates is fundamental to understanding and optimizing the enantioselectivity of the synthesis.

Diastereoselective Control in the Formation of Multi-Chiral Center Fluorinated Amines

When synthesizing fluorinated amines with multiple stereocenters, controlling the diastereoselectivity is a critical challenge. These syntheses often rely on diastereoselective reactions where a pre-existing chiral center directs the formation of a new one. nih.gov A common strategy involves the diastereoselective reduction of a chiral intermediate. For instance, a method for synthesizing α,γ-chiral γ-trifluoromethylated amines combines the stereospecific isomerization of an α-chiral allylic amine with a subsequent diastereoselective reduction of the resulting chiral imine/enamine intermediate, leading to products with high diastereo- and enantioselectivity. acs.orgnih.gov

Another powerful technique is the catalytic asymmetric hydrogenation of vinyl fluorides, which can create two contiguous stereogenic centers in a single, atom-economical step. acs.org Using chiral iridium-oxazoline-phosphine catalysts, a wide range of substrates can be hydrogenated to yield the desired products as single diastereomers with excellent enantioselectivity. acs.org The use of chiral auxiliaries also plays a significant role in diastereoselective control. For example, chiral sulfinyl groups attached to the nitrogen of an imine can effectively direct the stereochemical outcome of nucleophilic additions. bioorganica.com.ua These methods provide robust control over the relative stereochemistry in complex fluorinated molecules. nih.gov

Role of Chiral Catalysts, Ligands, and Auxiliaries in Stereochemical Induction

The stereochemical outcome of asymmetric syntheses is fundamentally governed by the chiral environment created by catalysts, ligands, or auxiliaries. numberanalytics.comnumberanalytics.com These chiral agents interact with the substrate to favor one reaction pathway over another, leading to the preferential formation of a single enantiomer. numberanalytics.com

Chiral Catalysts and Ligands: A wide variety of chiral catalysts are employed in the synthesis of trifluoromethyl amines. These include organocatalysts like cinchona alkaloids and chiral phosphoric acids, which activate substrates through hydrogen bonding and general acid/base catalysis. nih.govnih.gov Transition metal complexes featuring chiral ligands are also widely used. The design of the ligand is crucial, as its steric and electronic properties create a chiral pocket around the metal center, which dictates the stereoselectivity of reactions such as hydrogenations, allylic alkylations, and cross-coupling. nih.govnumberanalytics.com Biocatalysts, or enzymes, represent another class where the protein scaffold provides a highly defined chiral environment for the reaction. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com In the synthesis of fluorinated amines, N-sulfinyl auxiliaries are particularly common. bioorganica.com.ua The chiral sulfinyl group effectively shields one face of an attached imine, forcing nucleophilic attack to occur from the opposite face, thereby achieving high diastereoselectivity. bioorganica.com.ua This approach has been successfully applied to the synthesis of various fluorinated amines and amino acids. bioorganica.com.uaresearchgate.net

The selection of the appropriate catalyst, ligand, or auxiliary is paramount for achieving high stereochemical induction in the synthesis of complex molecules like (R)-1,1,1-Trifluoro-4-methyl-2-pentylamine. wiley.com

Derivatization and Chemical Transformations of R 1,1,1 Trifluoro 4 Methyl 2 Pentylamine and Its Analogues

Functional Group Interconversions at the Amine Moiety (e.g., Acylation, Alkylation, N-Heterocyclization)

The primary amine group in α-trifluoromethyl amines is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and participation in the formation of nitrogen-containing heterocycles.

Acylation: The amine functionality can be readily acylated to form amides. A notable transformation is the reaction of γ-chiral, trifluoromethylated allylic amines with acid chlorides. Following a stereospecific isomerization of the starting allylic amine, the resulting enamine-tautomer can be trapped in a one-pot, two-step procedure by adding an acid chloride (like benzoyl chloride) and a base (such as triethylamine) to yield γ-chiral, trifluoromethylated secondary enamides. chemrxiv.org This method demonstrates the conversion of the primary amine into a stable and synthetically useful enamide functional group. chemrxiv.org

Alkylation: The synthesis of α-trifluoromethyl amines bearing specific alkyl groups at the stereogenic center can be achieved through the alkylation of trifluoromethyl-substituted imines with organometallic reagents. nih.gov For instance, diorganozinc reagents have been successfully added to aryl CF3 imines to create α-alkylated trifluoromethyl amines. nih.gov Another approach involves the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift, which effectively transforms an imine back into a chiral amine. nih.gov The reactivity in these isomerizations is sensitive to the electronic nature of the N-benzyl group, with electron-withdrawing substituents accelerating the reaction. nih.gov

N-Heterocyclization: Chiral fluorinated amines serve as precursors for complex nitrogen-containing ring systems. One strategy involves an annulation reaction between a β-trifluoromethyl substituted nitroalkene and a 2-nosylamino chalcone. nih.gov Catalyzed by a cinchona alkaloid-derived thiourea (B124793), this reaction proceeds via a conjugate addition followed by a diastereoselective Michael addition to form highly functionalized tetrahydroquinoline rings. nih.gov Transition-metal-catalyzed methods also provide a powerful route to N-heterocycles; for example, a Palladium-catalyzed [4+2] annulation using α-fluoro-β-ketoesters and a cyclic carbamate (B1207046) has been developed for the synthesis of 3-fluoropiperidines. chim.it

Table 1: Examples of Functional Group Interconversions

| Transformation | Precursor Type | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Acylation | α-Chiral Allylic Amine | 1. TBD (isomerization) 2. Benzoyl Chloride, Et3N | γ-Chiral Enamide | chemrxiv.org |

| Alkylation | Aryl CF3 Imine | Diorganozinc reagents | α-Alkyl-α-trifluoromethyl Amine | nih.gov |

| N-Heterocyclization | β-CF3 Nitroalkene | 2-Nosylamino chalcone, Cinchona alkaloid catalyst | Tetrahydroquinoline | nih.gov |

| N-Heterocyclization | α-Fluoro-β-ketoester | Cyclic carbamate, Pd-catalyst | 3-Fluoropiperidine | chim.it |

Stereospecific Modification of the Trifluoromethyl Group and Alkyl Chain

Modifying the carbon skeleton of chiral trifluoromethylated amines while retaining stereochemical integrity is crucial for creating structural diversity. Key strategies involve isomerization reactions that relocate functionality along the alkyl chain.

A powerful method for modifying the alkyl chain is the stereospecific isomerization of α-chiral allylic amines to generate γ-chiral aliphatic amines. nih.govacs.orgresearchgate.net This transformation, mediated by an organocatalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), transfers chirality from the Cα to the Cγ position. nih.gov The reaction proceeds through a stepwise mechanism involving a tight-ion-pair intermediate. nih.gov A subsequent diastereoselective reduction of the resulting chiral imine/enamine intermediate yields α,γ-chiral γ-trifluoromethylated amines with high efficiency and stereoselectivity. nih.govacs.orgresearchgate.net This approach is effective for primary allylic amines and has a broad substrate scope, tolerating various aryl and heteroaryl substituents on the allylic system. nih.govresearchgate.net

Another strategy for alkyl chain modification is the catalytic hydroalkylation of terminal dienes. chemrxiv.org This method allows for the enantio- and diastereoselective synthesis of homoallylic α-trifluoromethyl amines. chemrxiv.org Using a Palladium catalyst with a DTBM-SEGPHOS ligand, trifluoromethyl-substituted isatin-derived azadienolate nucleophiles undergo γ-selective alkylation, leading to products with extended alkyl chains in high yield and stereoselectivity. chemrxiv.org

Table 2: Stereospecific Alkyl Chain Modifications

| Reaction | Starting Material | Catalyst/Reagent | Key Feature | Product | Ref. |

|---|---|---|---|---|---|

| Isomerization/Reduction | α-Chiral Allylic Amine | TBD, then a reducing agent | Chirality transfer from Cα to Cγ | α,γ-Chiral γ-Trifluoromethyl Amine | nih.govacs.org |

| Hydroalkylation | Terminal Diene | Pd–DTBM-SEGPHOS | γ-Selective alkylation | Homoallylic α-Trifluoromethyl Amine | chemrxiv.org |

Cyclization Reactions and Formation of Complex Ring Systems from Chiral Fluorinated Amine Precursors

Chiral fluorinated amines and related fluorinated building blocks are instrumental in the synthesis of complex cyclic and heterocyclic structures. These reactions leverage the unique reactivity of fluorinated substrates to construct elaborate molecular architectures.

Palladium-catalyzed reactions are prominent in forming fluorinated N-heterocycles. Intramolecular aminofluorination of olefins, for example, can proceed through a fluoro-Pd(IV) intermediate, although it often requires strong oxidants. chim.it A more recent development is the Pd-catalyzed [4+2] annulation approach, which builds fluorinated piperidine (B6355638) rings from readily available α-fluoro-β-ketoesters and cyclic carbamates. chim.it This method allows for the creation of fluorinated piperidines with orthogonal functional groups that can be further derivatized. chim.it

Ring expansion reactions provide another route to complex fluorinated carbocycles. Fluorinated methyleneindanes can undergo an efficient difluorinative ring expansion when treated with in situ generated p-TolIF2. nih.gov This I(I)/I(III) catalyzed transformation proceeds through a tricyclic phenonium ion intermediate to yield novel trifluorinated tetralins. nih.gov The reaction tolerates a wide range of substituents, including halogens and electron-withdrawing groups, on the aromatic ring. nih.gov

Furthermore, annulation reactions involving fluorinated components can build complex heterocyclic systems. As previously mentioned, the reaction of β-aryl-β-CF3 nitroalkenes with 2-nosylamino chalcones, catalyzed by a thiourea derivative, leads to the diastereoselective formation of tetrahydroquinolines. nih.gov

Table 3: Cyclization Reactions Using Fluorinated Precursors

| Reaction Type | Precursor(s) | Catalyst/Reagents | Ring System Formed | Ref. |

|---|---|---|---|---|

| [4+2] Annulation | α-Fluoro-β-ketoester, Cyclic carbamate | Pd-catalyst | 3-Fluoropiperidine | chim.it |

| Ring Expansion | Fluorinated Methyleneindane | p-TolI, Selectfluor, Amine:HF | Trifluorinated Tetralin | nih.gov |

| Annulation | β-CF3 Nitroalkene, 2-Nosylamino chalcone | Cinchona alkaloid-derived thiourea | Tetrahydroquinoline | nih.gov |

Generation of β-Trifluoromethyl-β-amino Alcohols and Halides from α-Trifluoromethyl Amines

α-Trifluoromethyl amines are valuable precursors for the synthesis of other important fluorinated building blocks, such as β-trifluoromethyl-β-amino alcohols and halides. acs.org These transformations often involve reduction or rearrangement steps that reposition the functional groups.

One direct route involves the chemical modification of synthesized α-trifluoromethyl amino esters. acs.org For example, the reduction of an enantioenriched α-trifluoromethyl amino ester using a powerful reducing agent like lithium aluminum hydride (LAH) can yield the corresponding β-trifluoromethyl-β-amino alcohol in good yield while preserving the enantiomeric purity. acs.org

A more intricate transformation is the rearrangement of β-amino-α-trifluoromethyl alcohols, which can be synthesized via several methods, including the nucleophilic trifluoromethylation of α-amino aldehydes. nih.govuzh.ch These β-amino-α-trifluoromethyl alcohols can be converted into their β-amino-β-trifluoromethyl alcohol isomers. acs.org This regio- and diastereoselective rearrangement proceeds by activating the hydroxy group, often with triflic anhydride (B1165640), which facilitates the formation of an intermediate aziridinium (B1262131) ion. acs.org Subsequent nucleophilic attack by water leads to the formation of the rearranged β-amino-β-trifluoromethyl alcohol. acs.org This strategy has been shown to convert anti-configured starting materials into the corresponding anti-configured products in good to excellent yields. acs.org By using other nucleophiles instead of water, this methodology can also be extended to generate other diversely functionalized α-trifluoromethylamines. acs.org

Table 4: Synthesis of β-Trifluoromethyl-β-amino Alcohols

| Starting Material | Reagents/Conditions | Product | Key Transformation | Ref. |

|---|---|---|---|---|

| α-Trifluoromethyl Amino Ester | Lithium Aluminum Hydride (LAH) | β-Trifluoromethyl-β-amino Alcohol | Reduction of ester | acs.org |

| β-Amino-α-trifluoromethyl Alcohol | 1. Triflic Anhydride, Proton Sponge 2. H2O | β-Amino-β-trifluoromethyl Alcohol | Rearrangement via aziridinium ion | acs.org |

Advanced Spectroscopic and Analytical Techniques for Stereochemical Assignment and Purity Assessment

Chiral Chromatography (GC-FID, HPLC, SFC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of chiral molecules by separating the enantiomers. This separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Gas Chromatography with Flame Ionization Detection (GC-FID): Chiral GC is a powerful technique for the separation of volatile chiral compounds. For a primary amine like (R)-1,1,1-Trifluoro-4-methyl-2-pentylamine, derivatization is often necessary to improve volatility and chromatographic performance. A common approach involves acylation with a reagent such as trifluoroacetic anhydride (B1165640) to form the corresponding amide. The separation of the resulting diastereomers can then be performed on a suitable chiral capillary column. Cyclodextrin-based CSPs are frequently employed for the separation of chiral amines.

A hypothetical GC-FID analysis of a derivatized sample of 1,1,1-Trifluoro-4-methyl-2-pentylamine on a chiral column would yield two distinct peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.

Interactive Data Table: Hypothetical Chiral GC-FID Data

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (S)-enantiomer | 12.5 | 1500 | 1.5 |

| (R)-enantiomer | 13.2 | 98500 | 98.5 |

Enantiomeric Excess (% e.e.) = |(% Area 1 - % Area 2)| / |(% Area 1 + % Area 2)| x 100 = 97.0%

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the enantioselective analysis of a broad range of compounds. For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase is critical for achieving optimal separation and is typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive to improve peak shape.

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. Utilizing supercritical carbon dioxide as the main mobile phase component, SFC is considered a "green" technology. The principles of separation are similar to HPLC, relying on diastereomeric interactions with a chiral stationary phase. For primary amines, crown ether-based or polysaccharide-based CSPs have shown excellent performance in SFC.

Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about the absolute configuration of stereogenic centers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. For a molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group is necessary. The absolute configuration can then be determined by comparing the experimental ECD spectrum of the derivative with the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum also exhibits Cotton effects in the region of an absorption band. While historically significant, ORD has largely been superseded by ECD for the determination of absolute configuration due to the more easily interpretable nature of ECD spectra. However, ORD can still be a valuable tool, particularly when the ECD signals are weak.

Interactive Data Table: Representative Chiroptical Data for a Derivatized Chiral Amine

| Technique | Wavelength (nm) | Signal | Interpretation |

| ECD | 220 | +Δε | Positive Cotton Effect |

| ECD | 250 | -Δε | Negative Cotton Effect |

| ORD | 235 | Peak | Maximum positive rotation |

| ORD | 265 | Trough | Maximum negative rotation |

High-Resolution NMR Techniques (e.g., 19F NMR, 1H-19F COSY) for Stereochemical Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis, particularly for fluorinated compounds.

19F NMR: The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR an exceptionally sensitive and informative technique. To determine enantiomeric purity and assign absolute configuration, a chiral derivatizing agent (CDA) is typically used. The reaction of the racemic amine with an enantiomerically pure CDA, such as Mosher's acid chloride, forms a pair of diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the ¹⁹F NMR spectrum. The difference in the chemical shifts (Δδ) of the trifluoromethyl groups in the two diastereomers can be correlated to the absolute configuration of the amine. Integration of the signals allows for the precise determination of the enantiomeric ratio.

Research Findings: Studies on chiral primary amines have demonstrated that derivatization with a chiral α-fluorinated phenylacetic phenylselenoester allows for the assignment of absolute configuration by comparing experimental and DFT-calculated ¹⁹F NMR chemical shift differences of the resulting diastereomeric amides. acs.org

Interactive Data Table: Hypothetical ¹⁹F NMR Data for Diastereomers of 1,1,1-Trifluoro-4-methyl-2-pentylamine with a Chiral Derivatizing Agent

| Diastereomer | ¹⁹F Chemical Shift (ppm) | Integration |

| (R,R)-diastereomer | -75.2 | 98.5 |

| (S,R)-diastereomer | -75.5 | 1.5 |

The chemical shift difference (Δδ) between the diastereomers allows for their distinction and quantification.

1H-19F COSY: Two-dimensional correlation spectroscopy, such as ¹H-¹⁹F COSY (Correlation Spectroscopy), can provide further structural confirmation and stereochemical insights. This experiment reveals scalar couplings between proton and fluorine nuclei. For the diastereomers formed with a CDA, the through-bond couplings between the fluorine atoms of the trifluoromethyl group and nearby protons will be observable. Subtle differences in these coupling constants and cross-peak intensities between the diastereomers can provide additional evidence for the stereochemical assignment.

X-ray Crystallography for Definitive Structural and Absolute Configuration Confirmation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. For a chiral molecule, if the crystal belongs to a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration with a high degree of confidence.

For a primary amine like this compound, which is a liquid at room temperature, it is necessary to form a crystalline derivative. This can be achieved by reacting the amine with a suitable carboxylic acid to form a salt or with an acylating agent to form a solid amide.

Research Findings: The absolute configuration of a structurally related α,γ-chiral trifluoromethylated amine has been successfully determined by X-ray single crystal diffraction analysis of its Boc-derivative. nih.gov This demonstrates the feasibility of this approach for definitively confirming the stereochemistry of this class of compounds.

Interactive Data Table: Representative Crystallographic Data for a Chiral Amine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | Confirmed as (R) |

A Flack parameter close to zero provides strong evidence for the correctness of the assigned absolute configuration.

Computational and Theoretical Studies on Chiral Trifluoromethyl Amines

Density Functional Theory (DFT) Calculations for Reaction Mechanism and Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions and for analyzing the transition states that govern reaction rates and stereoselectivity. In the context of synthesizing chiral trifluoromethyl amines such as (R)-1,1,1-Trifluoro-4-methyl-2-pentylamine, DFT calculations are employed to map out the potential energy surfaces of synthetic routes, such as the asymmetric reduction of trifluoromethyl imines or the alkylation of trifluoromethyl-substituted imines. nih.gov

Researchers utilize DFT to:

Identify Intermediates and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This helps in understanding the feasibility of a proposed mechanism. For instance, in the catalytic hydrogenation of a trifluoromethyl ketimine, DFT can model the coordination of the imine to the chiral metal catalyst, the hydride transfer step, and the release of the chiral amine product. acs.org

Analyze Stereoselectivity: The origin of enantioselectivity in asymmetric catalysis can be rationalized by comparing the energies of the transition states leading to the (R) and (S) enantiomers. A lower activation energy for one diastereomeric transition state explains the preference for the formation of one enantiomer over the other. DFT calculations can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the catalyst-substrate complex that dictate the stereochemical outcome. acs.org

Evaluate Catalyst Performance: DFT can be used to screen potential catalysts by predicting their efficacy and selectivity, thus guiding experimental efforts. For example, the effect of different ligands on a metal catalyst or variations in the structure of an organocatalyst can be computationally assessed to identify more efficient catalytic systems for the synthesis of chiral trifluoromethyl amines. nih.gov

A representative application of DFT is in the study of the transfer hydrogenation of trifluoromethyl imines catalyzed by a chiral phosphoric acid. DFT calculations can model the protonation of the imine by the acid and the subsequent hydride transfer from a Hantzsch ester, identifying the key transition state and the interactions responsible for the high enantioselectivity observed. nih.gov

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| ΔE‡ (pro-R) | 15.2 | Activation energy for the formation of the (R)-enantiomer. |

| ΔE‡ (pro-S) | 17.5 | Activation energy for the formation of the (S)-enantiomer. |

| ΔΔE‡ (Epro-S - Epro-R) | 2.3 | Energy difference between diastereomeric transition states, correlating to enantiomeric excess. |

Molecular Dynamics and Docking Simulations for Understanding Ligand-Catalyst/Enzyme Interactions and Stereocontrol

While DFT is excellent for studying static structures like transition states, molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. Coupled with molecular docking, these techniques are invaluable for understanding the interactions between a substrate, such as a precursor to this compound, and a chiral catalyst or an enzyme active site.

Molecular Docking is used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. ijcce.ac.irnih.govresearchgate.netresearchgate.net In the context of chiral trifluoromethyl amines, docking studies can:

Predict how a trifluoromethyl imine substrate binds to the active site of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) or an enzyme (e.g., an imine reductase). nih.gov

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that stabilize the substrate-catalyst or substrate-enzyme complex.

Generate plausible binding poses that can be used as starting points for more computationally intensive MD simulations.

Molecular Dynamics (MD) Simulations take the docked complex and simulate its motion over time, providing insights into:

Conformational Flexibility: MD simulations reveal the flexibility of the catalyst and substrate, showing how their conformations change upon binding. This dynamic picture is crucial as the static "lock-and-key" model is often an oversimplification.

Stability of Interactions: The stability of the interactions identified in docking can be assessed over the course of an MD simulation. This helps to confirm which interactions are most important for binding and stereocontrol.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of their role in the catalytic process, which is often crucial for reaction outcomes.

For example, in a biocatalytic synthesis of a chiral α-trifluoromethyl amine, docking can be used to place the imine substrate into the active site of an engineered enzyme. Subsequent MD simulations can then explore the conformational landscape of the enzyme-substrate complex, revealing how the protein environment orients the substrate for a stereoselective hydride attack, thus explaining the origin of the observed enantioselectivity. nih.govacs.org

| Parameter | Description | Finding |

|---|---|---|

| Docking Score (kcal/mol) | Predicted binding affinity of the substrate to the catalyst. | -8.5 for the pro-R orientation, -7.2 for the pro-S orientation. |

| Key Interacting Residues/Ligand Parts | Parts of the catalyst responsible for key stabilizing interactions. | Hydrogen bond with ligand's hydroxyl group; steric clash with phenyl ring in pro-S orientation. |

| RMSD (Å) during MD | Root-mean-square deviation, a measure of conformational stability. | Low RMSD for the pro-R complex, indicating a stable binding mode. |

Quantum Chemical Calculations of Electronic Properties and Reactivity Profiles

Quantum chemical calculations, including but not limited to DFT, are fundamental for understanding the intrinsic electronic properties of molecules like this compound. researchgate.net The presence of the highly electronegative trifluoromethyl (CF3) group significantly influences the molecule's electronic structure and, consequently, its reactivity and physicochemical properties.

Key electronic properties that are investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a trifluoromethyl amine, the strong electron-withdrawing nature of the CF3 group lowers the energy of both the HOMO and LUMO, affecting the amine's basicity and nucleophilicity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a trifluoromethyl amine, the MEP would show a region of negative potential around the nitrogen atom's lone pair, although its intensity would be reduced by the inductive effect of the CF3 group. The fluorine atoms would exhibit negative potential, while the adjacent carbon would be electron-deficient. researchgate.net

Atomic Charges: Calculations can quantify the partial charge on each atom in the molecule. This provides a more detailed picture of the electron distribution and helps to rationalize bond polarities and reactivity.

These calculations help build a comprehensive reactivity profile. For example, the calculated pKa value of the amine can be correlated with its electronic properties. The lowered basicity of α-trifluoromethyl amines compared to their non-fluorinated analogs, a key feature influencing their biological activity, can be directly explained by the inductive electron withdrawal by the CF3 group, as quantified by quantum chemical calculations. nih.gov

| Property | Trifluoromethyl Amine | Non-fluorinated Analogue |

|---|---|---|

| HOMO Energy (eV) | -9.8 | -9.1 |

| LUMO Energy (eV) | 1.5 | 2.0 |

| HOMO-LUMO Gap (eV) | 11.3 | 11.1 |

| Calculated pKa | 6.5 | 10.5 |

| Mulliken Charge on Nitrogen | -0.45 | -0.60 |

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

Role of (R)-1,1,1-Trifluoro-4-methyl-2-pentylamine as a Chiral Ligand Precursor for Transition Metal Catalysis

Chiral amines are fundamental building blocks in the synthesis of a vast array of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom provides a key coordination site, and the chiral backbone induces enantioselectivity in the catalytic process. While direct examples involving this compound are not documented, chiral α-(trifluoromethyl)amines are of significant interest in this area. The presence of a trifluoromethyl group can impart unique electronic and steric properties to a ligand. Electronically, the strongly withdrawing nature of the CF3 group can influence the electron density at the metal center, thereby modulating its catalytic activity and selectivity. Sterically, the bulky trifluoromethyl group can create a well-defined chiral pocket around the metal center, enhancing enantiocontrol.

Chiral ligands derived from amines are often of the P,N-type (phosphino-oxazolines, for example) or N,N-type (diamines), which have proven effective in a multitude of asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. The development of novel chiral ligands is a continuous effort in catalysis, and chiral α-(trifluoromethyl)amines with bulky substituents like the isobutyl group in this compound represent a class of precursors with the potential to generate highly effective and selective catalysts.

Utility as a Chiral Organocatalyst in Enantioselective Reactions

Chiral amines and their derivatives are cornerstones of organocatalysis, acting as catalysts in their own right without the need for a metal center. They can activate substrates through the formation of transient chiral intermediates such as enamines or iminium ions. While there is no specific literature describing the use of this compound as an organocatalyst, the broader class of chiral primary amines is known to catalyze a range of enantioselective reactions.

The trifluoromethyl group in a chiral amine can influence its basicity and steric profile, which are critical parameters for an effective organocatalyst. A lower pKa due to the inductive effect of the CF3 group can affect the kinetics and equilibrium of catalyst-substrate adduct formation. The steric bulk of both the trifluoromethyl and isobutyl groups could be advantageous in creating a highly organized transition state, leading to high levels of stereoselectivity. For instance, chiral amines are employed in Michael additions, aldol (B89426) reactions, and Mannich reactions, often with high enantiomeric excesses. The unique stereoelectronic properties of chiral α-(trifluoromethyl)amines suggest they are promising candidates for the development of new organocatalysts.

Advanced Building Block for Complex Fluorinated Organic Molecules

The introduction of fluorine, and particularly the trifluoromethyl group, into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Chiral fluorinated building blocks are therefore highly valuable for the synthesis of new drugs and advanced materials.

This compound represents a chiral synthon where a stereocenter is directly attached to a trifluoromethyl group. Such motifs are sought after in pharmaceutical development. This compound can serve as a starting material for the synthesis of more complex molecules where the trifluoromethyl-bearing stereocenter is retained. For example, the primary amine functionality can be readily transformed into other functional groups, such as amides, sulfonamides, or used in C-N bond-forming reactions to build larger, stereodefined carbon skeletons. The synthesis of α-trifluoromethyl amines is an active area of research, and their use as building blocks is crucial for accessing novel chemical entities with potential biological activity. Research in this area often focuses on the diastereoselective reactions of chiral trifluoromethylated imines or the enantioselective addition of nucleophiles to trifluoromethyl ketones followed by amination.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of a chiral, trifluoromethyl-containing substituent can significantly impact the biological activity of these molecules. The primary amine of this compound is a versatile handle for the construction of nitrogen-containing heterocycles. Through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to form a variety of chiral, fluorinated heterocycles such as pyrazoles, imidazoles, or pyridines.

The general synthetic strategies towards fluorinated heterocycles often involve the use of fluorinated building blocks. A chiral amine like the title compound provides a direct route to enantiomerically enriched heterocyclic structures, which is highly advantageous as often only one enantiomer of a chiral drug possesses the desired therapeutic effect.

Future Directions and Challenges in the Research of Chiral Trifluoromethyl Amines

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of chiral trifluoromethyl amines is the development of methods that are both environmentally benign and efficient in converting starting materials to products. Many current chemocatalytic routes rely on multi-step processes that are not ideally atom-economical. acs.org

Future research is increasingly directed towards "green" and sustainable strategies. Asymmetric hydrogenation (AH) stands out as a powerful approach due to its excellent atom economy, generating minimal waste. nih.gov Similarly, transfer hydrogenation protocols that utilize simple hydrogen donors like isopropanol (B130326) or sodium formate (B1220265) are more atom-economical compared to those requiring stoichiometric reagents like Hantzsch esters. nih.gov

Biocatalysis presents a particularly promising sustainable and efficient pathway. acs.orgnih.gov Engineered enzymes, such as variants of cytochrome c552, have been developed for the asymmetric N–H carbene insertion reaction to produce enantioenriched α-trifluoromethyl amines. nih.gov This biocatalytic strategy offers a green alternative to traditional chemical methods. acs.orgnih.gov Another avenue involves leveraging economical and readily available reagents, such as trifluoroacetic anhydride (B1165640), to develop operationally simple and scalable synthetic routes. researchgate.net The shift towards catalytic methods, especially those inspired by enzymatic processes, represents a significant step forward in creating more cost-effective and sustainable manufacturing processes for these valuable compounds. acs.org

Expanding the Substrate Scope and Functional Group Tolerance in Asymmetric Syntheses

While significant strides have been made, a major ongoing challenge is the development of synthetic methods that are broadly applicable to a wide range of substrates and tolerant of various functional groups. nih.gov A persistent issue has been the lack of a general method for accessing chiral aliphatic trifluoromethylated amines with high optical purity. nih.gov

Recent advancements have begun to address this gap. For instance, novel catalytic isomerizations have proven effective for both aryl and alkyl trifluoromethyl imines. nih.gov Biocatalytic approaches have also demonstrated applicability to a broad range of aryl amine substrates. nih.gov However, limitations persist across different methodologies.

Several studies have highlighted these limitations:

Aryl vs. Alkyl Groups: Some methods that work well for aryl-substituted substrates show a dramatic decrease in yield when an aryl group is replaced by an alkyl chain. nih.govresearchgate.net Similarly, lower enantioselectivities have been observed with alkyl-substituted terminal alkynes compared to their aryl counterparts in certain reactions. nih.gov

Substitution Patterns: Ortho-substituted nucleophiles remain a challenge for some rhodium-catalyzed aryl additions, resulting in lower yields and enantioselectivity. nih.gov

Ketone Substrates: In certain Pictet-Spengler reactions, alkyl ketones lead to poor enantioselectivity compared to aryl ketones. nih.gov

Protecting Groups: The identity of the N-protecting group on the imine substrate can be critical for achieving high stereoselectivity, as demonstrated in rhodium-catalyzed reactions. nih.gov

The table below summarizes the substrate scope and limitations observed in various modern synthetic methods for chiral trifluoromethyl amines.

| Method | Tolerated Substrates | Challenging Substrates or Limitations |

| Catalytic Isomerization nih.gov | Both aryl and alkyl trifluoromethyl imines. | General access to aliphatic amines remains a key challenge. |

| Biocatalytic N-H Insertion nih.gov | A broad range of aryl amines. | Scope for aliphatic amines is less explored. |

| Rh-catalyzed Arylation nih.gov | Various arylboronic acids and cyclic sulfonyl imines. | Ortho-substituted nucleophiles result in lower yield and enantioselectivity. |

| Stereospecific Isomerization nih.govresearchgate.net | Aromatic groups with electron-donating or -withdrawing groups; some heteroaryl derivatives. | Replacing an aryl group with an alkyl chain leads to a dramatic decrease in yield. |

| Rh-catalyzed Alkynylation nih.gov | Aryl- and alkyl-substituted terminal alkynes. | Lower enantioselectivities observed with alkyl-substituted terminal alkynes. |

| One-pot Trifluoromethylation rsc.org | Demonstrates good functional group tolerance. | Specific limitations not extensively detailed. |

| Pictet-Spengler Reaction nih.gov | Aryl ketones and various indoles. | Alkyl ketones result in poorly enantioselective reactions. |

Future work must focus on developing more versatile catalytic systems that can overcome these limitations, enabling the synthesis of a more diverse library of chiral trifluoromethylated amine building blocks.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

Translating laboratory-scale syntheses to industrial production requires robust, scalable, and efficient processes. Flow chemistry and automated synthesis are key technologies for achieving this. The integration of these technologies into the synthesis of chiral trifluoromethyl amines is an emerging area with significant potential.

Continuous flow processes offer several advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. The feasibility of this approach has been demonstrated for related fluorinated compounds. For example, a continuous flow synthesis of α-trifluoromethylthiolated esters and amides has been successfully developed. acs.org Furthermore, trifluoromethyl-substituted aziridines have been prepared under flow conditions, indicating that the core transformations are amenable to this technology. uc.pt

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

Expanding the synthetic toolbox through the discovery of new reactions is a cornerstone of chemical research. In the field of chiral trifluoromethyl amines, recent years have seen the emergence of several novel transformations that provide access to previously challenging molecular architectures.

One of the most significant recent discoveries is the development of an unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines to access chiral amines. nih.govbrandeis.edunih.gov This method represents a new paradigm for generating these valuable compounds. Another innovative strategy involves the stereospecific isomerization of α-chiral allylic amines, which allows for the synthesis of α,γ-chiral trifluoromethylated amines with two distinct stereocenters. acs.orgnih.gov

Other novel reactivity patterns that have been explored include:

New Building Blocks: The use of gem-difluoroazadienes as novel building blocks provides a new route to α-trifluoromethyl amines through vicinal fluoro-functionalization. duke.edu

Domino and Tandem Reactions: Asymmetric aza-Henry reactions have been employed to transform chiral trifluoromethyl amines into complex adamantane-type derivatives, showcasing the potential for post-synthesis modifications. nih.govresearchgate.net

Cycloaddition Reactions: Formal aza-Diels-Alder reactions of trifluoromethyl hemiaminals with enones have been developed to create structurally diverse piperidine (B6355638) scaffolds with high stereoselectivity. researchgate.net

Enamide Chemistry: The synthesis and transformation of γ-chiral, trifluoromethylated enamides, including a novel protocol for E/Z isomerization, have opened avenues to new chiral scaffolds. chemrxiv.orgresearchgate.net

The continued exploration of the unique electronic properties of the trifluoromethyl group is expected to uncover further undiscovered transformations, leading to new classes of chiral amines and expanding their application in science.

Design of Next-Generation Chiral Catalysts for Enhanced Efficiency and Selectivity

The catalyst is at the heart of any asymmetric transformation. The future development of synthetic methods for chiral trifluoromethyl amines is intrinsically linked to the design of new and improved chiral catalysts. The challenge lies in creating catalysts that are not only highly active and selective but also robust, cost-effective, and applicable to a broad range of substrates. nih.govscirea.org

Recent breakthroughs have often been driven by catalyst innovation. For example, the discovery of a modified 9-OH cinchona alkaloid was critical for the success of a novel imine isomerization reaction. nih.gov In the realm of biocatalysis, protein engineering has led to highly effective and selective enzymes, such as engineered variants of cytochrome c552 and various dehydrogenases and transaminases. acs.orgnih.gov

Significant progress has also been made in the field of organometallic and organocatalysis, with the development of a diverse array of next-generation catalysts.

| Catalyst Type | Examples of Ligands/Catalysts | Application Area |

| Organometallic Catalysts | Rh-bis(phosphine) complexes (e.g., with WingPhos ligand), Chiral sulfur-olefin ligands, New chiral phosphorus ligands nih.govnih.gov | Asymmetric hydrogenation, Arylation, Alkylation |

| Organocatalysts | 9-OH cinchona alkaloid derivatives, Chiral phosphoric acids, Amino acid-derived quaternary ammonium (B1175870) salts nih.govnih.govnih.gov | Isomerization, Friedel-Crafts reactions, Mannich reactions, Aza-Henry reaction |

| Biocatalysts | Engineered cytochrome c552, Engineered amine dehydrogenases (AmDHs), Engineered ω-transaminases (ω-TAs) acs.orgnih.govnih.gov | N-H carbene insertion, Reductive amination, Transamination |

Future research will focus on several key areas:

Rational Design: Using computational tools to design catalysts with tailored properties for specific transformations.

Bifunctional Catalysis: Developing catalysts that can activate both reaction partners simultaneously to enhance reactivity and selectivity.

Sustainable Metals: Shifting from precious metal catalysts (e.g., Rh, Pd, Ru) to catalysts based on more abundant and less toxic earth-abundant metals.

Enzyme Engineering: Continuing to push the boundaries of directed evolution and rational design to create enzymes with novel reactivities and broader substrate scopes. nih.gov

The design of these next-generation catalysts will be crucial for overcoming the existing challenges and unlocking the full potential of chiral trifluoromethyl amines in various scientific disciplines.

Q & A

Q. What protocols ensure safe handling of this compound given its potential neuroactivity?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Store the compound in amber vials under argon at −20°C to prevent oxidation. Conduct neurotoxicity screening via SH-SY5Y cell viability assays and zebrafish embryo models. Institutional biosafety committee (IBC) approval is mandatory for in vivo studies. Dispose of waste via EPA-regulated incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.